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Introduction
O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by a

methyl group on the phenolic hydroxyl group. This modification alters its electronic properties

and steric bulk, making it a valuable tool for investigating the kinetics and mechanisms of

enzymes that recognize aromatic amino acids. Its resistance to oxidation at the para-position,

compared to tyrosine, offers unique advantages in studying specific enzymatic reactions

without the complication of secondary oxidative processes. This document provides detailed

application notes and experimental protocols for utilizing O-Methyl-D-tyrosine in the study of

two key enzymes: Tyrosinase and D-Amino Acid Oxidase (DAAO).

Application in Studying Tyrosinase Kinetics
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin

biosynthesis by catalyzing the oxidation of phenols. It exhibits both monophenolase and

diphenolase activity. O-Methyl-D-tyrosine, as a structural analog of the natural substrate L-

tyrosine and its D-isomer, can be employed to investigate the active site topology, substrate

specificity, and inhibition mechanisms of tyrosinase. While direct kinetic data for O-Methyl-D-
tyrosine is not readily available in published literature, studies on the closely related

compound D-tyrosine demonstrate its interaction with tyrosinase, acting as a substrate with
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distinct kinetic parameters compared to the L-enantiomer. It is plausible that O-Methyl-D-
tyrosine could act as a competitive inhibitor or a slow-turnover substrate for tyrosinase.

Expected Signaling Pathway and Interaction
The interaction of D-tyrosine and, by extension, O-Methyl-D-tyrosine with tyrosinase occurs

within the enzyme's active site, which houses a binuclear copper center. The binding of these

substrates can influence the catalytic cycle of melanin production.

Tyrosinase Catalytic Cycle
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Interaction of O-Methyl-D-tyrosine with the tyrosinase pathway.

Quantitative Data: Tyrosinase Kinetics with D-Tyrosine
The following table summarizes the kinetic parameters for mushroom tyrosinase with D-

tyrosine as a substrate. These values can serve as a baseline for designing experiments with

O-Methyl-D-tyrosine. It is anticipated that the O-methyl group may alter the binding affinity

(Km) and/or the catalytic rate (kcat).
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Substrate
Enzyme
Source

Km (mM) kcat (s⁻¹)

Catalytic
Efficiency
(kcat/Km)
(M⁻¹s⁻¹)

Reference

D-Tyrosine
Mushroom

Tyrosinase
2.50 ± 0.21 8.71 ± 0.89 3484 [1]

L-Tyrosine
Mushroom

Tyrosinase
0.31 ± 0.05 8.71 ± 0.89 28097 [1]

Experimental Protocol: Tyrosinase Activity Assay
This protocol is adapted for determining the kinetics of tyrosinase with D-tyrosine and can be

used to assess the effect of O-Methyl-D-tyrosine.

Objective: To determine the kinetic parameters (Km and Vmax) of tyrosinase with a given

substrate or the inhibition constant (Ki) for a potential inhibitor.

Materials:

Mushroom Tyrosinase (EC 1.14.18.1)

O-Methyl-D-tyrosine

L-DOPA (L-3,4-dihydroxyphenylalanine)

Potassium Phosphate Buffer (50 mM, pH 6.8)

DMSO (for dissolving inhibitor if necessary)

UV-Vis Spectrophotometer

Cuvettes (1 cm path length)

Procedure:
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Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase (e.g., 1 mg/mL) in

cold 50 mM potassium phosphate buffer (pH 6.8). Dilute the stock solution to a working

concentration that gives a linear rate of reaction for at least 5 minutes (e.g., 5-20 µg/mL).

Substrate/Inhibitor Preparation:

For Substrate Kinetics: Prepare a series of dilutions of O-Methyl-D-tyrosine (or D-

tyrosine as a control) in the phosphate buffer. The concentration range should typically

span from 0.1 x Km to 10 x Km.

For Inhibition Studies: Prepare a stock solution of O-Methyl-D-tyrosine in a suitable

solvent (e.g., buffer or DMSO). Prepare a series of dilutions of the inhibitor. The substrate

for these assays will be L-DOPA, used at a concentration near its Km.

Assay:

Set the spectrophotometer to 475 nm to measure the formation of dopachrome.

In a 1 mL cuvette, add:

Phosphate buffer to a final volume of 1 mL.

Substrate (L-DOPA for inhibition studies, or varying concentrations of O-Methyl-D-
tyrosine for substrate kinetics).

Inhibitor (varying concentrations of O-Methyl-D-tyrosine for inhibition studies).

Initiate the reaction by adding the tyrosinase working solution.

Immediately mix by inversion and start recording the absorbance at 475 nm for 5-10

minutes at a constant temperature (e.g., 25°C).

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time

plot using the molar extinction coefficient of dopachrome (ε = 3600 M⁻¹cm⁻¹).
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For substrate kinetics, plot V₀ versus substrate concentration and fit the data to the

Michaelis-Menten equation to determine Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs.

1/[S]) can also be used.

For inhibition studies, plot V₀ versus inhibitor concentration. To determine the inhibition

type and Ki, perform the assay with varying concentrations of both the substrate (L-DOPA)

and the inhibitor (O-Methyl-D-tyrosine) and analyze the data using Lineweaver-Burk or

Dixon plots.
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Experimental workflow for tyrosinase kinetic studies.
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Application in Studying D-Amino Acid Oxidase
(DAAO) Kinetics
D-Amino Acid Oxidase (DAAO; EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative

deamination of D-amino acids to their corresponding α-keto acids. DAAO has a broad

substrate specificity for neutral and basic D-amino acids. Given that O-Methyl-D-tyrosine is a

D-amino acid derivative, it is a potential substrate or inhibitor for DAAO. Investigating its

interaction with DAAO can provide insights into the enzyme's active site architecture and

substrate preferences, which is relevant for drug development, particularly in the context of

neurological disorders where D-serine metabolism is implicated.

DAAO Catalytic Reaction
DAAO catalyzes the oxidation of a D-amino acid in a two-step process. First, the D-amino acid

is oxidized to an imino acid, and the FAD cofactor is reduced to FADH₂. Second, FADH₂ is re-

oxidized by molecular oxygen to FAD, producing hydrogen peroxide.

D-Amino Acid Imino Acid

FAD FADH2Reduction

alpha-Keto Acid

NH3

Oxidation

O2 H2O2

H2O

Click to download full resolution via product page

The catalytic reaction of D-Amino Acid Oxidase (DAAO).

Quantitative Data: Human DAAO Kinetics with D-
Tyrosine
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The following table presents the kinetic parameters for human D-amino acid oxidase (hDAAO)

with D-tyrosine. This data can be used as a reference for studying the interaction of O-Methyl-
D-tyrosine with hDAAO.

Substrate
Enzyme
Source

kcat (s⁻¹) Km (mM)

Catalytic
Efficiency
(kcat/Km)
(M⁻¹s⁻¹)

Reference

D-Tyrosine
Human

DAAO
39.8 ± 0.9 6.6 ± 0.1 6030 [2]

D-

Phenylalanin

e

Human

DAAO
33.1 ± 0.4 2.7 ± 0.2 12259 [2]

D-Tryptophan
Human

DAAO
3.2 ± 0.1 1.5 ± 0.1 2133 [2]

Experimental Protocol: D-Amino Acid Oxidase Activity
Assay (Oxygen Consumption Method)
This protocol describes a common method for measuring DAAO activity by monitoring oxygen

consumption.

Objective: To determine if O-Methyl-D-tyrosine is a substrate for DAAO and to determine its

kinetic parameters.

Materials:

Human D-Amino Acid Oxidase (hDAAO)

O-Methyl-D-tyrosine

D-Tyrosine (as a positive control)

Sodium Pyrophosphate Buffer (100 mM, pH 8.5)
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Oxygen Electrode (e.g., Clark-type)

Thermostatted reaction vessel

Procedure:

Enzyme and Substrate Preparation:

Prepare a stock solution of hDAAO in the pyrophosphate buffer. The final concentration in

the assay should be sufficient to produce a measurable rate of oxygen consumption.

Prepare a series of dilutions of O-Methyl-D-tyrosine and D-tyrosine in the pyrophosphate

buffer.

Oxygen Electrode Calibration: Calibrate the oxygen electrode according to the

manufacturer's instructions, typically using air-saturated buffer (100% oxygen saturation) and

a solution of sodium dithionite (0% oxygen saturation).

Assay:

Add a known volume of air-saturated pyrophosphate buffer to the thermostatted reaction

vessel (e.g., at 25°C).

Add the substrate (O-Methyl-D-tyrosine or D-tyrosine) to the desired final concentration.

Allow the system to equilibrate and establish a stable baseline of oxygen concentration.

Initiate the reaction by adding a small volume of the hDAAO enzyme solution.

Record the decrease in oxygen concentration over time.

Data Analysis:

Calculate the initial rate of oxygen consumption from the linear portion of the oxygen

concentration vs. time plot.

Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-

Menten equation to determine Km and Vmax.
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Experimental workflow for DAAO kinetic studies.
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Conclusion
O-Methyl-D-tyrosine represents a promising chemical tool for the detailed kinetic analysis of

enzymes that interact with aromatic amino acids. By using the protocols outlined in this

document, researchers can effectively investigate its role as a substrate or inhibitor for

enzymes like tyrosinase and D-amino acid oxidase. The provided kinetic data for the closely

related D-tyrosine serves as a valuable starting point for experimental design and data

interpretation. The unique properties of O-Methyl-D-tyrosine can help elucidate the subtle

molecular interactions that govern enzyme-substrate recognition and catalysis, contributing to a

deeper understanding of enzyme mechanisms and facilitating the development of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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